3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Drug-likeness optimization Membrane permeability prediction ADME property tuning

SAR programs targeting p38α MAPK and JAK kinases often suffer from cellular inactivity despite potent enzyme inhibition, a disconnect linked to subtle substitution effects. 3-Ethyl-1-phenyl-1H-pyrazol-5-amine (CAS 1017781-37-1) provides a solution as a precisely pre-functionalized N-aryl-5-aminopyrazole scaffold with a critical 3-ethyl lipophilic vector. - Direct scaffold for kinase hinge-binding: 5-NH₂ enables urea/amide library synthesis, yielding inhibitors with IC₅₀ as low as 13 nM. - CNS-compatible physicochemical profile: TPSA 43.8 Ų and XLogP3 2.4 support blood-brain barrier penetration for neuroinflammatory targets. - Reliable supply: ≥95% purity (HPLC), ambient shipping, available from 25 mg to 5 g to accelerate your medicinal chemistry campaign.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1017781-37-1
Cat. No. B1603554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-phenyl-1H-pyrazol-5-amine
CAS1017781-37-1
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1)N)C2=CC=CC=C2
InChIInChI=1S/C11H13N3/c1-2-9-8-11(12)14(13-9)10-6-4-3-5-7-10/h3-8H,2,12H2,1H3
InChIKeyVDDXDDOVXQJPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1-phenyl-1H-pyrazol-5-amine Properties & Sourcing


3-Ethyl-1-phenyl-1H-pyrazol-5-amine (CAS 1017781-37-1) is an N-aryl-5-aminopyrazole derivative with a molecular formula of C11H13N3 and molecular weight of 187.24 g/mol [1]. The compound features a pyrazole core substituted with an ethyl group at the 3-position and a phenyl group at the 1-position, belonging to a privileged scaffold class widely employed in kinase inhibitor drug discovery, particularly for targeting p38α MAP kinase and JAK family kinases [2]. The compound is commercially available at ≥95% purity from multiple established suppliers .

Kinase inhibitor scaffold research (p38α/JAK)
Pre-installed 3-ethyl for focused SAR exploration
Class-level pathway inhibition assay context

Why 3-Ethyl-1-phenyl-1H-pyrazol-5-amine Substitution Fails


The N-aryl-5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, yet biological activity is exquisitely sensitive to substitution pattern, with even minor modifications at the pyrazole 3-position or the N1-aryl group producing dramatic changes in kinase inhibition potency [1]. Specifically, deletion of a methyl group from a related 3-substituted pyrazole resulted in equipotent kinase inhibition but catastrophic loss of cellular activity, demonstrating that subtle structural changes produce functional discontinuities that cannot be predicted from scaffold similarity alone [2]. This compound's precise 3-ethyl substitution pattern provides a defined starting point for SAR exploration that generic analogs (e.g., unsubstituted 1-phenyl-1H-pyrazol-5-amine, CAS 826-85-7) cannot replicate.

This compound
Generic analog
3-Ethyl substitution influences cellular activity profile; reported cellular SAR dependence
Unsubstituted parent (1-phenyl-1H-pyrazol-5-amine) may not replicate substitution-dependent cellular responses
Defined starting point for SAR; substitution-sensitive kinase inhibition context
Scaffold alone lacks alkyl substitution; may show divergent kinase inhibition profile

3-Ethyl-1-phenyl-1H-pyrazol-5-amine Differentiation Evidence


Lipophilicity Differentiation

The 3-ethyl substitution in 3-ethyl-1-phenyl-1H-pyrazol-5-amine increases lipophilicity compared to the unsubstituted parent scaffold 1-phenyl-1H-pyrazol-5-amine, providing a distinct physicochemical profile for SAR exploration. The compound exhibits an XLogP3 value of 2.4 [1], compared to the unsubstituted 1-phenyl-1H-pyrazol-5-amine (CAS 826-85-7) which has a predicted LogP of approximately 1.6-1.8 based on computational estimates for this core scaffold. This difference of approximately 0.6-0.8 LogP units represents a meaningful shift in lipophilicity that can influence membrane permeability, protein binding, and overall pharmacokinetic behavior.

Lipophilicity
Class-level
XLogP3 2.4 (target) vs. ~1.7 (parent scaffold)
Supports lipophilicity-driven SAR exploration
Δ ~0.7 LogP; computational prediction
Drug-likeness optimization Membrane permeability prediction ADME property tuning

Polar Surface Area Profile

3-Ethyl-1-phenyl-1H-pyrazol-5-amine exhibits a topological polar surface area (TPSA) of 43.8 Ų [1], which positions it favorably within the range for potential CNS penetration (TPSA < 60-70 Ų typically considered permissive for blood-brain barrier crossing) while maintaining drug-like characteristics. This TPSA value is approximately 13-26 Ų lower than common comparator scaffolds with additional polar substituents (e.g., 4-carboxamide-substituted analogs with TPSA > 70 Ų), representing a distinct starting point for programs where balancing potency with CNS exposure or oral absorption is critical.

Polar Surface Area
Class-level
43.8 Ų
CNS permissive range (
Supports CNS permeability assessment
Computed property
Aqueous Solubility
Data to verify
0.21 mg/mL (1.12 mM)
Moderately soluble (ESOL)
May support early assay compatibility
Predicted; no published data
p38α MAPK Activity
Class-level
Related scaffold IC50 2,300 nM; optimized 13 nM
Supports p38α inhibition assay development
>175-fold optimization range
H-Bond Profile
Class-level
1 HBD, 2 HBA
Supports hinge-region interaction design
vs phenol (1,1) and triazole (1,3)
Blood-brain barrier penetration prediction Oral bioavailability assessment Lead optimization

Aqueous Solubility Profile

3-Ethyl-1-phenyl-1H-pyrazol-5-amine has a predicted aqueous solubility (ESOL) of approximately 0.21 mg/mL (1.12 mM, LogS = -2.95) , classifying it as "moderately soluble" on the standard LogS solubility scale. This moderate solubility profile differs from more lipophilic 3-substituted analogs (e.g., 3-(sec-butyl)-1-phenyl-1H-pyrazol-5-amine, CAS 81114-34-3, with predicted LogP > 3.0 and correspondingly lower predicted solubility) and from more polar analogs with improved solubility but potentially reduced membrane permeability.

Aqueous Solubility
Data to verify
0.21 mg/mL (1.12 mM)
Moderately soluble (ESOL)
May support early assay compatibility
Predicted; no published data
Formulation development Solubility-limited absorption Early-stage ADME assessment

p38α MAP Kinase Activity

The 1-phenyl-5-aminopyrazole scaffold class demonstrates p38α MAP kinase inhibitory activity that varies by over 175-fold depending on substitution pattern. A related derivative, 4-benzoyl-1-phenyl-1H-pyrazol-5-amine, exhibits an IC50 of 2,300 nM against human recombinant p38α MAP kinase [1], while optimized 1-phenyl-5-pyrazolyl ureas achieve IC50 values as low as 13 nM [2]. 3-Ethyl-1-phenyl-1H-pyrazol-5-amine represents the unoptimized core scaffold with the 3-ethyl substitution pre-installed, providing a defined starting point with validated class-level activity that can be advanced through focused SAR exploration.

p38α MAPK Activity
Class-level
Related scaffold IC50 2,300 nM; optimized 13 nM
Supports p38α inhibition assay development
>175-fold optimization range
p38 MAP kinase inhibition Inflammation target validation Kinase inhibitor screening

Hydrogen Bond Profile

3-Ethyl-1-phenyl-1H-pyrazol-5-amine contains one hydrogen bond donor (the 5-amino group) and two hydrogen bond acceptors (the pyrazole N2 and the 5-amino nitrogen) [1], yielding a balanced H-bond pharmacophore distinct from bioisosteric alternatives. The pyrazole NH can serve as a hydrogen bond donor, and pyrazoles have been demonstrated to function as more lipophilic and metabolically more stable bioisosteres of phenol [2]. This H-bond profile differs from phenol-based scaffolds (1 donor, 1 acceptor) and from 1,2,4-triazole analogs (additional acceptor sites), providing a unique intermolecular interaction capacity for kinase ATP-binding pocket engagement.

H-Bond Profile
Class-level
1 HBD, 2 HBA
Supports hinge-region interaction design
vs phenol (1,1) and triazole (1,3)
Ligand efficiency optimization Target engagement design Hydrogen bonding network

3-Ethyl-1-phenyl-1H-pyrazol-5-amine Application Scenarios


Kinase Inhibitor Lead Discovery

This compound serves as an optimal starting scaffold for structure-activity relationship (SAR) programs targeting p38α MAP kinase and JAK family kinases. The N-aryl-5-aminopyrazole scaffold is a recurrent architecture in MAPK inhibition, with the 5-amino group capable of forming hinge-region hydrogen bonds in kinase ATP-binding pockets [1]. The 3-ethyl substituent provides a pre-installed lipophilic vector at a position known to modulate both enzyme potency and cellular activity—published SAR on related compounds demonstrates that deletion of 3-position alkyl groups can preserve enzyme inhibition while catastrophically reducing cellular activity (dramatic loss reported) [2]. The balanced TPSA of 43.8 Ų and moderate solubility of 0.21 mg/mL [3] make this compound suitable for early-stage cellular screening without extensive formulation optimization.

Building Block for Library Synthesis

The 5-amino group provides a reactive handle for urea formation, amide coupling, and reductive amination, enabling rapid diversification of the scaffold. Published work demonstrates that 1-phenyl-5-aminopyrazoles react efficiently with isocyanates to yield 5-ureido derivatives in very good yields, a transformation that has produced p38 inhibitors with IC50 values as low as 13 nM [1]. The compound's favorable physicochemical profile (XLogP3 2.4, TPSA 43.8 Ų, MW 187.24) [2] positions library members well within drug-like chemical space (Lipinski Rule of 5 violations: 0) [3], increasing the probability of identifying developable leads.

Phenol Bioisostere Replacement

Pyrazoles function as more lipophilic and metabolically more stable bioisosteres of phenol [1]. For programs where phenol-containing leads exhibit metabolic liabilities (glucuronidation, sulfation) or suboptimal lipophilicity, 3-ethyl-1-phenyl-1H-pyrazol-5-amine offers a direct replacement scaffold with increased lipophilicity (XLogP3 2.4 vs. typical phenol LogP ~1.5) [2] and demonstrated metabolic stability advantages inherent to the pyrazole core. The balanced H-bond profile (1 donor, 2 acceptors) maintains the phenol's hydrogen bonding capacity while adding an additional acceptor site for potential target interactions.

CNS Kinase Inhibitor Programs

The compound's topological polar surface area of 43.8 Ų falls well below the commonly cited threshold of 60-70 Ų for blood-brain barrier penetration [1]. This physicochemical attribute, combined with moderate lipophilicity (XLogP3 2.4) and low molecular weight (187.24 g/mol), positions 3-ethyl-1-phenyl-1H-pyrazol-5-amine as an attractive starting scaffold for CNS-targeted kinase inhibitor programs, including those pursuing neuroinflammatory targets where p38α MAP kinase plays a role [2]. The favorable CNS MPO-like profile reduces the synthetic burden typically required to achieve brain penetration in later-stage lead optimization.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Pre-installed 3-ethyl substitution
p38α/JAK inhibition assay context
Library synthesis and diversification
Reactive 5-amino handle
Drug-likeness profiling (Lipinski)
Phenol bioisostere research
Pyrazole core with balanced H-bond profile
Metabolic stability comparison
CNS kinase inhibitor research
CNS-favorable physicochemical profile
CNS MPO score assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.